molecular formula C7H8BrO3P B1272695 (4-bromophenyl)methylphosphonic Acid CAS No. 40962-34-3

(4-bromophenyl)methylphosphonic Acid

Cat. No.: B1272695
CAS No.: 40962-34-3
M. Wt: 251.01 g/mol
InChI Key: AJSDTRXBGITXHM-UHFFFAOYSA-N
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Description

“(4-bromophenyl)methylphosphonic Acid” is a chemical compound with the linear formula C6H6BrO3P . It has a molecular weight of 236.991 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves the selective esterification of phosphonic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

Phosphonic acids, including “this compound”, can undergo various chemical reactions. For instance, they can undergo selective esterification processes to form mono- and diesters . The reaction course is significantly influenced by temperature .

Scientific Research Applications

Polymer Electrolyte Membranes for Fuel Cells

(4-Bromophenyl)methylphosphonic acid and its derivatives have been utilized in the development of polymeric electrolyte membranes. These membranes exhibit excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity. This makes them promising candidates for fuel cell applications, where such properties are critical for efficient and reliable energy conversion (Liu et al., 2006).

Vibrational Characterization and Surface Enhanced Raman Spectroscopy (SERS)

This compound is used in the study of adsorption geometry on SERS-active surfaces, which is important for molecular sensing and detection. Understanding the adsorption mode of molecules like This compound helps in the design of more effective SERS substrates for analytical applications (Pięta et al., 2014).

Synthesis of Phosphonic Acids

Research on the synthesis of This compound derivatives has provided insights into the influence of substituents on the properties of these compounds. The synthesis methods have implications for the development of novel chemicals with specific functionalities, particularly in the context of materials science and pharmaceuticals (Böhmer et al., 1993).

Metal Hybrid Derivatives

This compound has been used in the synthesis of various metal hybrid derivatives. These compounds have potential applications in areas such as catalysis, material science, and possibly even in medical fields due to their unique chemical properties (Gómez-Alcántara et al., 2004).

Environmental Monitoring

Studies involving This compound derivatives have been conducted in the context of environmental monitoring, particularly in detecting degradation products of nerve agents. This research is crucial for environmental safety and counter-terrorism efforts (Rodin et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methylphosphonic acid, suggests that it can be harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Phosphonic acids, including “(4-bromophenyl)methylphosphonic Acid”, have a wide range of applications in various fields such as agriculture, medicine, and as markers of chemical warfare agents . Their synthesis methods continue to be improved, enabling the introduction of a large variety of substitution patterns .

Properties

IUPAC Name

(4-bromophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDTRXBGITXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378624
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40962-34-3
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can (4-bromobenzyl)phosphonic acid be utilized in the synthesis of nanocomposites?

A1: (4-Bromobenzyl)phosphonic acid acts as a crucial bifunctional ligand in synthesizing semiconducting organic-inorganic nanocomposites. [] Its two terminal functional groups enable a two-step process:

  1. Coordination with Cadmium: The phosphonic acid group readily coordinates with cadmium, forming Cd-phosphonic acid complexes. []
  2. Click Reaction: The bromide moiety can be substituted with an azide group, facilitating a subsequent click reaction with ethynyl-terminated polymers like poly(3-hexylthiophene) (P3HT). This reaction forms Cd-P3HT complexes. []

Q2: How does the concentration of (4-bromobenzyl)phosphonic acid influence the morphology of the synthesized nanocrystals?

A2: The research demonstrates that manipulating the concentration of both the Cd-P3HT complexes (synthesized using (4-bromobenzyl)phosphonic acid) and free (4-bromobenzyl)phosphonic acid allows for control over the final morphology of the CdSe nanocrystals within the nanocomposite. []

  • CdSe Quantum Dots: Utilizing Cd-P3HT complexes alone leads to the formation of CdSe quantum dots. []
  • Multi-Branched CdSe Nanocrystals: Introducing additional (4-bromobenzyl)phosphonic acid alongside the Cd-P3HT complexes, in a 1:1 ratio, results in the formation of multi-branched CdSe nanocrystals. []

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